molecular formula C21H18N2O2S B5912649 N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No. B5912649
M. Wt: 362.4 g/mol
InChI Key: CFRFKYCUWGHREK-XMHGGMMESA-N
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Description

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.

Mechanism of Action

The mechanism of action of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves the conversion of the compound to a toxic metabolite, MPP+, through the action of monoamine oxidase-B. MPP+ then selectively destroys dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has a range of biochemical and physiological effects, including the destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress, and the activation of microglia. These effects have been studied extensively in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, its reproducibility, and its relative ease of use. However, there are also limitations to the use of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, including the fact that it is a toxic compound that must be handled with care, and the fact that its effects may not accurately reflect the complex mechanisms of Parkinson's disease in humans.

Future Directions

There are several potential future directions for research on N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, including the development of new animal models of Parkinson's disease, the investigation of the role of microglia in the disease, and the development of new treatments for the condition. Additionally, further research is needed to fully understand the mechanisms of action of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide and to identify potential new targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide can be achieved through a variety of methods, including the reaction of 2-(2-thienyl)acetic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with 2-methylphenyl isocyanate and 4-fluorobenzoyl chloride. This results in the formation of the desired compound, which can be purified through standard techniques such as column chromatography.

Scientific Research Applications

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a model of Parkinson's disease in animals. This has allowed researchers to study the mechanisms of Parkinson's disease and to develop potential treatments for the condition.

properties

IUPAC Name

N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-15-8-5-6-12-18(15)22-21(25)19(14-17-11-7-13-26-17)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,25)(H,23,24)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRFKYCUWGHREK-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Thiophen-2-yl-1-o-tolylcarbamoyl-vinyl)-benzamide

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